molecular formula C9H13BO3S B3060244 4-(Ethoxymethylthio)phenylboronic acid CAS No. 2096331-89-2

4-(Ethoxymethylthio)phenylboronic acid

Cat. No.: B3060244
CAS No.: 2096331-89-2
M. Wt: 212.08
InChI Key: VRJFNCNDSGOOGS-UHFFFAOYSA-N
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Description

4-(Ethoxymethylthio)phenylboronic acid is a specialized organoboron compound of significant value in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research application is as a key building block in the Suzuki-Miyaura reaction, a widely used palladium-catalyzed process for the formation of carbon-carbon bonds between aryl halides and boronic acids . This reaction is favored in research and industrial settings for its functional group tolerance, mild reaction conditions, and the commercial availability of boronic acid precursors . The structure of this reagent, featuring a phenylboronic acid core and an ethoxymethylthio side chain, makes it a versatile substrate for constructing complex biaryl and heterobiaryl scaffolds. These scaffolds are core structures in many active pharmaceutical ingredients, agrochemicals, and organic materials . In a research context, this compound can be utilized to introduce a sulfur-containing aryl group into a target molecule, which can be critical for modulating the compound's electronic properties, lipophilicity, or bioactivity. The ethoxymethylthio group can serve as a protected form of a thiol or be further functionalized, adding to the reagent's utility in multi-step synthetic pathways. Researchers employ this boronic acid in the discovery and development of new therapeutic agents, functional polymers, and advanced materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(ethoxymethylsulfanyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3S/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJFNCNDSGOOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCOCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243050
Record name Boronic acid, B-[4-[(ethoxymethyl)thio]phenyl]-
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Molecular Weight

212.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-89-2
Record name Boronic acid, B-[4-[(ethoxymethyl)thio]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[(ethoxymethyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Substituted Phenylboronic Acids and Analogues

Strategies for Carbon-Boron Bond Formation on Aromatic Systems

The creation of a stable carbon-boron bond on an aromatic ring is the key step in the synthesis of phenylboronic acids. Several robust methods have been developed to achieve this transformation, each with its own advantages and substrate scope.

A classic and widely used approach involves the reaction of an organometallic reagent with a boron electrophile, typically a trialkyl borate (B1201080). chemicalbook.comnih.gov This method is effective for a broad range of substrates.

Grignard Reagents: The synthesis often begins with the formation of an aryl Grignard reagent from an aryl halide (e.g., 4-bromophenyl ethyl ether). This organomagnesium compound is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form the corresponding boronate ester. google.comresearchgate.net Subsequent hydrolysis of the ester with aqueous acid yields the desired arylboronic acid. chemicalbook.com The reaction temperature is a critical parameter; traditionally, very low temperatures (below -60°C) were employed to minimize side reactions, though newer protocols have demonstrated success at temperatures as high as 0°C. google.com

Organolithium Reagents: Similar to Grignard reagents, aryllithium species can be generated from aryl halides and subsequently trapped with a borate ester. nih.govnih.gov This method is particularly useful for substrates that are not amenable to Grignard reagent formation. The high reactivity of organolithium reagents often necessitates very low reaction temperatures, such as -78°C, to prevent multiple additions to the boron center. google.comgoogle.com

A general scheme for this approach is as follows: Ar-X + M → Ar-M (where X = Br, I; M = MgX, Li) Ar-M + B(OR)₃ → Ar-B(OR)₂ Ar-B(OR)₂ + H₂O → Ar-B(OH)₂

Arylmetal IntermediateElectrophileKey ConditionsReference
Phenylmagnesium bromideTrimethyl borateLow temperature, followed by hydrolysis chemicalbook.com
AryllithiumTrialkyl borateLow temperature (-78°C) google.com

In recent decades, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of arylboronic acids, offering milder reaction conditions and broader functional group tolerance. orgsyn.org

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). alfa-chemistry.comorganic-chemistry.org A base, such as potassium acetate, is crucial for the reaction's success. organic-chemistry.org The resulting boronate esters are stable and can often be purified by chromatography. organic-chemistry.org This method is highly valued for its compatibility with a wide array of functional groups that might not be tolerated in Grignard or organolithium-based syntheses. alfa-chemistry.com

Direct C-H Boronylation: A more recent and atom-economical approach is the direct borylation of aromatic C-H bonds, typically catalyzed by iridium or rhodium complexes. rsc.orgillinois.edunih.gov This method avoids the pre-functionalization of the aromatic ring with a halide, making it a more efficient process. nih.gov Regioselectivity is a key challenge in C-H borylation and is often controlled by steric factors or the use of directing groups. rsc.orgillinois.edunih.gov For instance, iridium-catalyzed borylation often favors the less sterically hindered position. nih.gov

ReactionCatalystBoron SourceKey FeaturesReference
Miyaura BorylationPalladium complexBis(pinacolato)diboronMild conditions, high functional group tolerance alfa-chemistry.comorganic-chemistry.org
Direct C-H BoronylationIridium or Rhodium complexBis(pinacolato)diboron or PinacolboraneAtom-economical, avoids pre-functionalization illinois.edunih.gov

Halogen-lithium exchange is a rapid and efficient method for generating aryllithium intermediates, particularly from aryl bromides and iodides. wikipedia.orgharvard.edu This reaction is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or t-butyllithium. harvard.edunih.gov The resulting aryllithium species is then quenched with a trialkyl borate to form the boronate ester, which is subsequently hydrolyzed. nih.govreddit.com This method is often faster than the formation of Grignard reagents and can be advantageous for certain substrates. harvard.edu The choice of solvent and temperature is critical to control the reaction and prevent unwanted side reactions. nih.gov

Functional Group Interconversions and Derivatization of Aromatic Substituents

The synthesis of complex arylboronic acids often requires the manipulation of other functional groups on the aromatic ring, either before or after the introduction of the boronic acid moiety. These transformations, known as functional group interconversions (FGIs), are a fundamental aspect of multi-step organic synthesis. ub.edufiveable.me

For a molecule like 4-(Ethoxymethylthio)phenylboronic acid, the ethoxymethylthio group may be introduced before or after the borylation step. For instance, one could start with 4-mercaptophenylboronic acid and then alkylate the thiol with chloromethyl ethyl ether. Alternatively, one could begin with 1-bromo-4-(ethoxymethylthio)benzene and then perform one of the borylation reactions described above. The choice of synthetic route will depend on the compatibility of the functional groups with the reaction conditions of each step.

Common functional group interconversions relevant to the synthesis of substituted phenylboronic acids include:

Oxidation and Reduction: For example, the reduction of a nitro group to an amine or the oxidation of an alcohol to a carboxylic acid. fiveable.me

Substitution Reactions: Such as the conversion of an alcohol to an alkyl halide. fiveable.me

Protection and Deprotection: Protecting groups are often necessary to mask reactive functional groups during a synthetic sequence. For example, a hydroxyl group might be protected as a silyl ether to prevent it from interfering with a Grignard reaction. wikipedia.org

Orthogonal Functional Group Compatibility in Multi-Step Synthesis

In the context of synthesizing complex molecules, orthogonal functional group compatibility is a crucial concept. This refers to the ability to selectively react or modify one functional group in the presence of others without affecting them. This is particularly important when dealing with multifunctional molecules like many substituted phenylboronic acids.

The stability of the boronic acid group itself can be a concern under certain reaction conditions. For example, boronic acids can be sensitive to strong oxidizing agents and certain nucleophilic conditions. To address this, boronic acids are often converted to more robust boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters. nih.gov MIDA boronates, in particular, have been shown to be compatible with a wide range of synthetic reagents, allowing for complex multi-step syntheses to be carried out on the boron-containing molecule. nih.govillinois.edu This strategy enables the construction of complex boronic acid building blocks from simpler starting materials. nih.gov

Advances in Purification and Isolation Techniques for Arylboronic Acids

The purification of arylboronic acids can be challenging due to their physical properties. They are often crystalline solids with limited solubility in common organic solvents. Furthermore, they can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. chemicalbook.com

Several techniques are employed for the purification of arylboronic acids:

Recrystallization: This is a common method for purifying solid arylboronic acids. The choice of solvent is critical and may require some experimentation. researchgate.netreddit.com

Chromatography: While challenging for free boronic acids due to their polarity and potential for interaction with silica gel, their corresponding boronate esters are generally much more amenable to chromatographic purification. organic-chemistry.orgresearchgate.net Neutral alumina can sometimes be a better stationary phase than silica gel for the purification of boronate esters. researchgate.net

Extraction: Basic washes can be used to remove acidic impurities, or conversely, to extract the boronic acid into an aqueous basic layer, from which it can be re-precipitated by acidification. andersonsprocesssolutions.comwordpress.com

Derivatization: In some cases, impure boronic acids can be converted to a crystalline derivative, such as a diethanolamine adduct, which can be easily purified by recrystallization. The pure boronic acid can then be regenerated from the derivative. reddit.comreddit.com Scavenger resins, such as those containing diethanolamine or catechol functionalities, can also be used to remove boronic acid impurities. andersonsprocesssolutions.com

Chemical Reactivity and Mechanistic Investigations of Substituted Phenylboronic Acid Derivatives

Reversible Covalent Bonding with Hydroxyl and Other Nucleophilic Species

A hallmark of boronic acids, including 4-(Ethoxymethylthio)phenylboronic acid, is their capacity to form reversible covalent bonds with nucleophiles, particularly those containing hydroxyl groups. rsc.orgwikipedia.org This reactivity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, making it an effective Lewis acid. rsc.org

The interaction with nucleophiles causes a change in the geometry and hybridization of the boron center, converting from a neutral, trigonal planar sp² state to an anionic, tetrahedral sp³ boronate species. rsc.org This reversible process is fundamental to many of the applications of boronic acids in sensing, materials science, and chemical biology. rsc.orgbath.ac.uk

The most studied of these interactions is the formation of cyclic boronate esters with 1,2- or 1,3-diols, such as those found in saccharides. bath.ac.uknih.govresearchgate.net This reaction is rapid and reversible in aqueous media, forming stable 5- or 6-membered rings. nih.govresearchgate.net The stability of these boronate esters is pH-dependent; the complex is more stable at pH values above the pKa of the boronic acid. nih.gov Beyond simple diols, boronic acids can form covalent adducts with a range of biological nucleophiles. nih.govenamine.net These include the hydroxyl groups of serine and threonine, the amine group of lysine, and the thiol group of cysteine residues within proteins. nih.govenamine.net This reactivity has been exploited in the design of reversible covalent inhibitors that target enzymes. nih.gov

Table 1: Nucleophilic Species Forming Reversible Covalent Bonds with Phenylboronic Acids
Nucleophile TypeFunctional GroupResulting AdductSignificance
Diols (e.g., Glucose, Fructose)vicinal -OHCyclic Boronate EsterSaccharide sensing and transport. wikipedia.orgnih.gov
Amino Acids (e.g., Serine, Threonine)-OHTetrahedral Boronate AdductEnzyme inhibition, targeting proteasomes. wikipedia.orgnih.gov
Amino Acids (e.g., Lysine)-NH₂IminoboronateProtein modification and bioconjugation. nih.govnih.gov
Catecholsortho-dihydroxybenzeneCyclic Boronate EsterHigh-affinity binding for sensing and materials. manchester.ac.uk
Hydroxamic Acids-C(O)NHOHBoronate ComplexMolecular recognition applications. wikipedia.org

Lewis Acidity and Electrophilic Activation Mechanisms in Organic Transformations

The boron atom in 4-(Ethoxymethylthio)phenylboronic acid functions as a Lewis acid, meaning it can accept a pair of electrons. wikipedia.orgwikipedia.org This property is central to its role as a catalyst in various organic transformations. By coordinating to a Lewis basic site on a substrate, typically an oxygen or nitrogen atom, the boronic acid activates the substrate towards nucleophilic attack. wikipedia.orgnih.gov

In reactions involving carbonyl compounds, the boronic acid can coordinate to the carbonyl oxygen. nih.gov This complexation withdraws electron density from the carbonyl carbon, rendering it more electrophilic and thus more susceptible to attack by a nucleophile. wikipedia.org This mode of activation is crucial for a range of reactions, including condensations, acylations, and cycloadditions. nih.gov

The Lewis acidity of a phenylboronic acid can be tuned by the substituents on the aromatic ring. nih.govsemanticscholar.org Electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it. The 4-(ethoxymethylthio) substituent would be expected to modulate the electronic properties of the phenyl ring and, consequently, the acidity of the boron center. The effectiveness of boronic acids as catalysts often relies on this Lewis acid-base interaction to facilitate the formation of key intermediates. nih.gov

Table 2: Examples of Organic Transformations Catalyzed by Boronic Acid Lewis Acidity
Reaction TypeRole of Boronic AcidMechanism of Activation
Diels-Alder ReactionCatalystCoordinates to a carbonyl group on the dienophile, lowering its LUMO energy. wikipedia.org
Aldol ReactionCatalystActivates the carbonyl electrophile towards attack by an enolate or enol. nih.gov
Amidation/EsterificationCatalystActivates the carboxylic acid by forming a mixed anhydride (B1165640) intermediate. nih.gov
Friedel-Crafts ReactionCatalystActivates the acylating or alkylating agent by complexation. wikipedia.org

Transmetalation Processes in Transition Metal-Catalyzed Cross-Coupling Reactions

Phenylboronic acids are indispensable reagents in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. wikipedia.orgrsc.org In this reaction, the organic group from the boronic acid is transferred to the metal catalyst in a key step known as transmetalation. nih.govnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three fundamental steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. nih.govnih.govlibretexts.org

Transmetalation : The organic moiety from the boronic acid replaces the halide on the palladium complex. nih.govnih.gov This step requires activation by a base. researchgate.net

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.govnih.gov

The mechanism of the transmetalation step has been the subject of extensive investigation, and two primary pathways are generally considered. acs.orgnih.gov

The Boronate Pathway (Path A) : The base (e.g., OH⁻) reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species [Ar-B(OH)₃]⁻. acs.orgnih.gov This activated boronate then reacts with the Pd(II)-halide complex to transfer the aryl group. acs.org

The Oxo-Palladium Pathway (Path B) : The base first exchanges with the halide on the Pd(II) complex to form a Pd(II)-hydroxide intermediate. acs.orgnih.gov This palladium hydroxide (B78521) then reacts with the neutral boronic acid, facilitating the transfer of the aryl group. acs.org

The dominant pathway can depend on the specific reaction conditions, including the base, solvent, and ligands used. acs.orgnih.gov For a substrate like 4-(Ethoxymethylthio)phenylboronic acid, the ethoxymethylthio group would be transferred to another organic molecule via this catalytic cycle.

Table 3: Key Steps in the Suzuki-Miyaura Catalytic Cycle
StepReactantsProductsDescription
Oxidative AdditionPd(0) Catalyst, Organic Halide (R-X)R-Pd(II)-X ComplexThe palladium catalyst is oxidized from Pd(0) to Pd(II). nih.gov
TransmetalationR-Pd(II)-X, Boronic Acid (R'-B(OH)₂), BaseR-Pd(II)-R' Complex, Borate (B1201080) SaltsThe organic group (R') is transferred from boron to palladium. rsc.orgresearchgate.net
Reductive EliminationR-Pd(II)-R' ComplexCoupled Product (R-R'), Pd(0) CatalystThe new C-C bond is formed, and the catalyst is regenerated. nih.gov

Role in Dehydrative Condensation Reactions (e.g., Amidation, Esterification)

Arylboronic acids, including substituted variants, serve as effective catalysts for dehydrative condensation reactions, such as the direct formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols. nih.govresearchgate.net These reactions are highly atom-economical as the only byproduct is water. researchgate.net

The catalytic mechanism involves the activation of the carboxylic acid by the boronic acid. rsc.orgresearchgate.net The process is generally understood to proceed through the following steps:

Formation of a Mixed Anhydride : The boronic acid reacts with the carboxylic acid in a dehydration step to form an acyloxyboronic acid intermediate. rsc.orgresearchgate.net This species is essentially a mixed anhydride of the carboxylic acid and the boronic acid.

Nucleophilic Attack : The highly electrophilic carbonyl carbon of the acyloxyboronic acid intermediate is then readily attacked by the nucleophile (an amine for amidation or an alcohol for esterification). rsc.orgresearchgate.net

Product Formation and Catalyst Regeneration : The resulting tetrahedral intermediate collapses to form the amide or ester product, releasing the boronic acid catalyst, which can then enter another catalytic cycle. rsc.org

The removal of water is crucial for driving the equilibrium towards the formation of the products, and this is often achieved by using molecular sieves or azeotropic distillation. rsc.orgresearchgate.netacs.org The catalytic activity of the boronic acid can be influenced by the substituents on the phenyl ring; electron-withdrawing groups can enhance the Lewis acidity of the boron and the reactivity of the acyloxyboronic acid intermediate. nih.govscispace.com Certain ortho-substituents have also been shown to accelerate the reaction through intramolecular interactions. acs.orgrsc.org

Table 4: Boronic Acid-Catalyzed Dehydrative Condensations
ReactionSubstratesKey IntermediateConditions
AmidationCarboxylic Acid + AmineAcyloxyboronic AcidRequires removal of water (e.g., molecular sieves, azeotropic reflux). rsc.orgresearchgate.net
EsterificationCarboxylic Acid + AlcoholAcyloxyboronic AcidRequires removal of water. nih.gov
Peptide SynthesisN-protected Amino Acid + Amino Acid EsterAcyloxyboronic AcidCan proceed with low epimerization. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions and Mechanistic Refinements

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.orgyoutube.com Arylboronic acids are common substrates in this reaction, valued for their stability, low toxicity, and the mild conditions under which they react. libretexts.orgnih.gov

The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Palladium(II) intermediate. youtube.com

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-determining step. youtube.comnih.gov

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

Mechanistic refinements have focused on developing more efficient catalysts, including those with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which can improve reaction rates, expand the substrate scope to less reactive chlorides, and function at lower catalyst loadings. libretexts.orgnih.gov While specific studies on 4-(Ethoxymethylthio)phenylboronic acid are not detailed, its structure is compatible with the general requirements for a coupling partner in Suzuki-Miyaura reactions, allowing for the synthesis of complex biaryl structures.

Other Metal-Catalyzed Coupling Reactions Involving Arylboronic Acids (e.g., Chan-Lam, Stille)

Beyond C-C bond formation, arylboronic acids are versatile reagents in other metal-catalyzed cross-coupling reactions for forming carbon-heteroatom bonds.

Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling reaction forms a carbon-heteroatom bond, typically C-N or C-O, by coupling an arylboronic acid with an amine or alcohol. nih.govnih.gov This reaction is catalyzed by copper salts, often in the presence of air as the oxidant, and can proceed under mild conditions, making it a valuable alternative to the Buchwald-Hartwig amination. nih.govorganic-chemistry.org The reaction is tolerant of a wide range of functional groups. nih.govbeilstein-journals.org Electron-rich phenylboronic acids generally provide better yields, which is attributed to a more favorable transmetalation step. beilstein-journals.org An arylboronic acid like 4-(Ethoxymethylthio)phenylboronic acid would be expected to participate in such couplings to form aryl amines, ethers, and other heteroatom-linked structures.

Stille Reaction: The Stille reaction is another palladium-catalyzed reaction that forms C-C bonds, coupling an organotin (stannane) compound with an organic halide. wikipedia.orglibretexts.org While the primary coupling partners are distinct from the Suzuki reaction, arylboronic acids can be involved in related processes or used in tandem. The Stille reaction is known for its tolerance of a wide array of functional groups and is particularly effective for constructing complex molecules. wikipedia.orguwindsor.ca However, the high toxicity of organotin reagents is a significant drawback compared to the more environmentally benign boronic acids. wikipedia.org

Conjugate Additions and Homologations Utilizing Boronic Acid Reagents

Arylboronic acids can also be used to form C-C bonds through mechanisms other than cross-coupling, such as conjugate addition.

Conjugate Addition: In rhodium-catalyzed or other metal-catalyzed systems, arylboronic acids can add to α,β-unsaturated carbonyl compounds in a 1,4-conjugate addition fashion. This reaction provides a direct method for the arylation of carbonyl compounds at the β-position. The development of asymmetric variants of this reaction allows for the creation of chiral centers with high enantioselectivity. nih.gov

Homologation Reactions: Homologation refers to any reaction that extends a carbon chain by a constant unit, often a single methylene (B1212753) (-CH2-) group. organic-chemistry.org While not a primary application, boronic acid reagents can be involved in multi-step sequences that result in homologation. For example, the Arndt-Eistert synthesis is a classic method for converting a carboxylic acid to its next higher homologue. organic-chemistry.org Boronic acids could be incorporated into the starting materials or products of such sequences to build molecular complexity.

Asymmetric Synthesis and Chiral Induction with Boron-Containing Species

Boron's unique electronic properties are harnessed in asymmetric synthesis to induce chirality. While direct use of 4-(Ethoxymethylthio)phenylboronic acid for chiral induction is not documented, related boron compounds are central to many asymmetric transformations. rug.nlmdpi.com Chiral boronic esters, for instance, are valuable intermediates. mdpi.com Asymmetric hydroboration, followed by coupling or other transformations, is a powerful method for preparing enantiomerically enriched alcohols, amines, and other functional groups. Furthermore, chiral ligands containing boron atoms or chiral boronic acids themselves can act as catalysts or reagents to control the stereochemical outcome of a reaction. frontiersin.orgmdpi.com

Strategic Use as Building Blocks for Complex Molecular Architectures

Substituted phenylboronic acids are highly valuable building blocks in the synthesis of complex molecules due to their versatile reactivity in the aforementioned coupling reactions. nih.gov They allow for the modular construction of pharmaceuticals, agrochemicals, and advanced materials. For example, a bifunctional molecule like 4-(Ethoxymethylthio)phenylboronic acid offers several points for chemical modification:

The Boronic Acid Moiety: Serves as a handle for Suzuki-Miyaura, Chan-Lam, and other coupling reactions to introduce the substituted phenyl ring into a larger structure.

The Aromatic Ring: Can be subject to further electrophilic aromatic substitution to add more functional groups.

The Thioether Linkage: The sulfur atom and the ethoxymethyl group offer potential for further functionalization or can be used to modulate the electronic and steric properties of the molecule.

This modularity allows chemists to use compounds like 4-(Ethoxymethylthio)phenylboronic acid to systematically build up complex molecular frameworks, such as in the development of novel drug candidates or functional materials. nih.govjapsonline.com

Catalytic Functions of Phenylboronic Acid Derivatives

Organoboron Acid Catalysis (BAC) in Dehydration and Condensation Reactionsresearchgate.netnih.govsemanticscholar.org

Organoboron Acid Catalysis (BAC) has emerged as a potent strategy for promoting dehydration and condensation reactions. Phenylboronic acids and their derivatives are particularly effective in this regard, leveraging their Lewis acidic nature to activate substrates and facilitate bond formation. nih.gov The catalytic processes often involve the reversible formation of covalent bonds with oxygen-containing functional groups, which is central to their mechanism of action. researchgate.netnih.gov

Activation of Hydroxyl Functional Groupsnih.govsemanticscholar.org

Arylboronic acids are adept at activating hydroxyl groups in alcohols and carboxylic acids. semanticscholar.org This activation is a key step in many synthetic transformations, including etherification and esterification. The interaction between the boronic acid and the hydroxyl group leads to the formation of a boronate ester intermediate, which is more susceptible to nucleophilic attack. This process effectively converts the hydroxyl group into a better leaving group, thereby promoting dehydration reactions. nih.gov For instance, electron-deficient arylboronic acids have been shown to catalyze the Friedel-Crafts alkylation of arenes using benzylic or allylic alcohols as electrophiles. researchgate.netresearchgate.net

Mechanism of Amidation Catalysis by Arylboronic Acidsrsc.orgrsc.orgresearchgate.net

Arylboronic acids are highly efficient catalysts for the direct amidation of carboxylic acids and amines, offering an atom-economical alternative to traditional methods that require stoichiometric activating agents. rsc.orgacs.orgorganic-chemistry.org The catalytic cycle is initiated by the reaction between the carboxylic acid and the arylboronic acid to form an acyloxyboronic acid intermediate. rsc.orgresearchgate.net This step is a dehydration process and is often facilitated by the removal of water, for example, by using molecular sieves. rsc.orgresearchgate.net

The resulting acyloxyboronic acid is a highly activated species. The subsequent nucleophilic attack by the amine on the carbonyl group of this intermediate leads to the formation of a tetracoordinate acyl boronate. rsc.org The rate-determining step is typically the cleavage of the C-O bond within this intermediate, which regenerates the boronic acid catalyst and yields the final amide product. rsc.orgresearchgate.net Theoretical studies have indicated that the mono(acyloxy)boronic acid is the key intermediate in this catalytic cycle. rsc.orgrsc.org The catalytic activity can be tuned by substituents on the phenyl ring; for example, ortho-iodophenylboronic acid exhibits high activity due to a combination of steric effects and orbital interactions. rsc.orgresearchgate.net

Step Description Key Intermediates
1. Activation Reaction of carboxylic acid with arylboronic acid.Mono(acyloxy)boronic acid, Bis(acyloxy)boronic acid
2. Nucleophilic Attack Amine attacks the activated carbonyl group.Tetracoordinate acyl boronate
3. C-N Bond Formation Formation of the amide bond.Amide product
4. Catalyst Regeneration Release of the arylboronic acid catalyst.Arylboronic acid

Carbonyl Condensation and Related Reactionsresearchgate.netnih.gov

Phenylboronic acid derivatives also catalyze a range of carbonyl condensation reactions. nih.gov These reactions are fundamental in carbon-carbon bond formation. The Lewis acidic boron center can activate carbonyl compounds, making them more electrophilic and prone to attack by nucleophiles. This has been applied to reactions such as the formation of imines and oximes. nih.gov For example, 2-formylphenylboronic acid has been shown to dramatically accelerate oxime formation, a reaction useful for bioconjugation. nih.gov The ability of organoboron species to form dynamic covalent adducts can lead to highly organized transition states, enabling diastereoselective and enantioselective transformations. nih.gov

Arylboronic acids have also been successfully employed in the self-condensation of glucosamines to form deoxyfructosazine, an important compound in the pharmaceutical and food industries. semanticscholar.orgchemrxiv.org This demonstrates the utility of these catalysts in carbohydrate chemistry, a field where selective transformations can be challenging. semanticscholar.orgchemrxiv.org

Acylation and Alkylation Processesresearchgate.netresearchgate.netacs.org

The catalytic activity of arylboronic acids extends to acylation and alkylation reactions. researchgate.net In dehydrative Friedel-Crafts alkylation reactions, electron-deficient arylboronic acids have proven effective in activating benzylic and allylic alcohols for the alkylation of electron-rich arenes and heteroarenes. researchgate.netresearchgate.net A combination of an arylboronic acid catalyst, such as pentafluorophenylboronic acid, and a co-catalyst like oxalic acid can activate secondary benzylic alcohols for the C-alkylation of 1,3-diketones and 1,3-ketoesters. acs.orgbath.ac.uk This process forms new carbon-carbon bonds with water as the only byproduct. acs.orgbath.ac.uk The same catalytic system can also promote the allylation of benzylic alcohols using allyltrimethylsilane (B147118) as the nucleophile. acs.orgbath.ac.uk

Reaction Type Catalyst System Substrates Product
C-Alkylation Pentafluorophenylboronic acid / Oxalic acidSecondary benzylic alcohols, 1,3-diketonesC-Alkylated 1,3-diketones
Allylation Pentafluorophenylboronic acid / Oxalic acidBenzylic alcohols, AllyltrimethylsilaneAllylated arenes

Lewis Acid Catalysis by Boronic Acid Esters and Borane (B79455) Derivativesorganic-chemistry.orgacs.orgmdpi.com

The Lewis acidity of boron is a central feature of its catalytic activity. While boronic acids themselves are effective catalysts, their corresponding esters and other borane derivatives also exhibit significant Lewis acidity and are employed in a range of catalytic transformations. mdpi.com The electrophilicity of the boron atom, arising from its vacant p-orbital, allows it to accept electrons from donor molecules, thereby activating them. mdpi.com

Boronic acid esters have historically been underexplored as catalysts but are gaining recognition for their potential. acs.org Recent studies have shown that halogenated boronic acid esters possess Lewis acidity superior to boron trifluoride and comparable to the highly active tris(pentafluorophenyl)borane (B72294). acs.org This has been demonstrated in their successful catalysis of the Sakurai allylation of aldehydes. acs.org

Borane derivatives, such as tris(pentafluorophenyl)borane (B(C6F5)3), are powerful Lewis acid catalysts for a multitude of reactions, including hydrogenation, hydroboration, and carbon-carbon bond-forming reactions. mdpi.com The high Lewis acidity of such boranes is due to the electron-withdrawing nature of the substituents on the boron atom. rsc.org A new class of materials, termed "Activated Boranes," which are porous polymers composed of borane clusters, are being developed as versatile heterogeneous Lewis acid catalysts. cas.czacs.org These materials have shown catalytic activity in hydrosilylation and deoxygenation reactions of carbonyl compounds. acs.org

Hybrid Catalysis Systems Incorporating Boronic Acid Moieties (e.g., Boronic Acid/Palladium)researchgate.netnih.govresearchgate.net

To achieve novel reactivity and selectivity, boronic acid moieties are increasingly being incorporated into hybrid catalysis systems, often in combination with transition metals like palladium. researchgate.net These dual catalytic systems can facilitate transformations that are not possible with either catalyst alone.

A notable example is the asymmetric synthesis of α-allyl carboxylic acids, which has been achieved using a chiral hybrid catalyst system comprising both palladium and boron complexes. researchgate.net In this system, the palladium catalyst is responsible for generating a chiral α-allyl palladium complex as an electrophile, while the boron catalyst facilitates the enolization of a carboxylate to generate a chiral enolate as a nucleophile. researchgate.net The enantioselective coupling of these two intermediates then yields the desired product. researchgate.net

Another application of this hybrid approach is the regioselective O-allylation of carbohydrates. nih.gov A novel system using an imidazole-containing boronic acid and a palladium catalyst has been developed to introduce an allyl group selectively onto the equatorial hydroxyl group of cis-1,2-diols in various carbohydrates. nih.gov The boronic acid component plays a crucial role in recognizing and activating the diol substrate.

The synergy between boronic acids and palladium has also been explored in Suzuki-Miyaura-type cross-coupling reactions, where boronic acids famously serve as the nucleophilic partner. nih.govacs.org While this is their most well-known role, the development of catalytic systems where the boronic acid plays a more active catalytic role in conjunction with palladium highlights the expanding versatility of these compounds in organic synthesis. researchgate.net

Research Applications in Medicinal Chemistry and Chemical Biology Excluding Clinical Data

Boronic Acids as Molecular Scaffolds and Probes for Biological Systems

Boronic acids, including phenylboronic acid derivatives like 4-(Ethoxymethylthio)phenylboronic acid, serve as valuable molecular scaffolds in drug discovery and as probes for investigating biological systems. Their utility stems from the unique electronic nature of the boron atom, which can engage in reversible covalent bonding. This characteristic allows for the design of molecules that can interact with biological targets in a specific and controllable manner. The incorporation of boronic acid moieties into larger molecules can enhance chemical diversity, a key factor in the development of new therapeutic agents.

Boron-containing scaffolds, such as those derived from 4-(Ethoxymethylthio)phenylboronic acid, are being explored to improve the pharmacokinetic properties of potential drug candidates. The versatility of the boronic acid group allows for the synthesis of diverse libraries of compounds that can be screened for biological activity against various diseases.

Molecular Interactions with Biological Targets via Reversible Covalent Bond Formation

A defining feature of boronic acids is their capacity to form reversible covalent bonds with nucleophilic residues in biological macromolecules, such as the hydroxyl groups of serine and threonine in proteins. This mode of interaction is distinct from non-covalent interactions and irreversible covalent bonding, offering a unique balance of affinity and reversibility. This property is central to the design of targeted therapies and molecular probes.

Enzyme Inhibition Mechanisms of Boron-Containing Compounds

The boronic acid moiety is a key pharmacophore in the design of enzyme inhibitors, particularly for serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes. The boron atom in compounds like 4-(Ethoxymethylthio)phenylboronic acid can act as a Lewis acid, accepting a pair of electrons from a nucleophilic serine residue in the active site of an enzyme. This interaction forms a stable, tetrahedral adduct that mimics the transition state of the enzymatic reaction, thereby inhibiting the enzyme's function. This reversible covalent inhibition can lead to high potency and selectivity.

Peptide boronic acids have proven to be potent inhibitors of serine proteases, which are enzymes that utilize a serine residue for catalysis. The boronic acid group can form a tetrahedral intermediate with the catalytic serine, effectively blocking the enzyme's active site.

Enzyme Class Mechanism of Inhibition by Boronic Acids Key Interacting Residue
Serine ProteasesFormation of a reversible covalent bond with the active site serine, mimicking the tetrahedral transition state of peptide bond hydrolysis.Serine
Threonine ProteasesFormation of a reversible covalent adduct with the N-terminal threonine of the proteasome.Threonine

Protein and Glycoprotein (B1211001) Recognition and Sensing

Phenylboronic acids have a well-established ability to interact with diols, which are common structural motifs in carbohydrates. This interaction forms the basis for their use in the recognition and sensing of proteins and glycoproteins. Glycoproteins, which are proteins decorated with sugar chains (glycans), are implicated in a vast array of biological processes and are often used as disease biomarkers.

The boronic acid group can form reversible covalent bonds with the cis-diol groups present in the glycan portions of glycoproteins. This specific interaction can be harnessed to develop tools for detecting and isolating glycoproteins from complex biological mixtures. While the binding affinity in aqueous environments can be a challenge, strategies such as creating multivalent boronic acid materials can enhance the avidity towards glycans, enabling applications in glycoprotein detection.

Development of Biosensors and Advanced Delivery Systems Based on Boronic Acid Chemistry

The unique reactivity of boronic acids has spurred the development of innovative biosensors and drug delivery systems. Phenylboronic acid and its derivatives can be incorporated into various materials to create responsive systems for detecting biologically important molecules. nih.gov

Boronic acid-based materials are used as synthetic receptors for the specific recognition of species containing cis-diols. rsc.org These materials form the basis of electrochemical and fluorescent biosensors for detecting a range of analytes, including carbohydrates, glycoproteins, and even certain small molecules. For instance, the binding of a sugar to a boronic acid-functionalized sensor can trigger a detectable change in an electrochemical or optical signal. nih.gov

In the realm of drug delivery, boronic acid-containing nanomaterials are being explored for targeted cancer therapy. These materials can be designed to recognize and bind to sialic acid residues that are often overexpressed on the surface of cancer cells, thereby enhancing the delivery of therapeutic agents to the tumor site. nih.gov

Structure-Activity Relationship (SAR) Methodologies for Boronic Acid Derivatives in Biological Contexts

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. For boronic acid derivatives, SAR studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties. By systematically modifying the structure of a lead compound, such as 4-(Ethoxymethylthio)phenylboronic acid, and evaluating the impact on its biological activity, researchers can identify the key structural features responsible for its effects.

For example, in the development of boronic acid-based enzyme inhibitors, SAR studies might involve altering the substituents on the phenyl ring to enhance binding affinity or to modulate the electronic properties of the boronic acid group. These studies guide the rational design of more effective and safer therapeutic agents.

Applications in Diagnostic Research and Probe Design

The ability of boronic acids to react with specific biological molecules makes them excellent candidates for the design of diagnostic probes. Boronate-based fluorescent probes are emerging as powerful tools for detecting and quantifying reactive oxygen species (ROS) such as hydrogen peroxide and peroxynitrite in biological systems. These probes are designed to undergo a chemical transformation in the presence of the target ROS, leading to a change in their fluorescent properties. This allows for real-time imaging of these important signaling molecules in living cells.

Furthermore, phenylboronic acid derivatives are utilized in the development of probes for imaging carbohydrates and for the early detection and diagnosis of diseases where altered glycosylation is a hallmark.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.